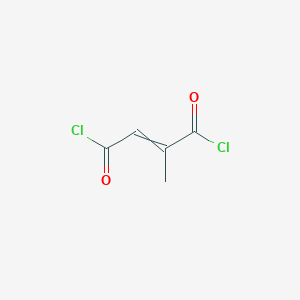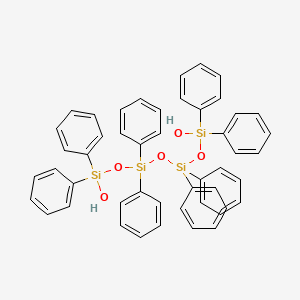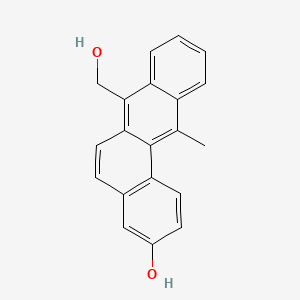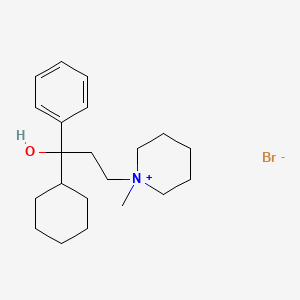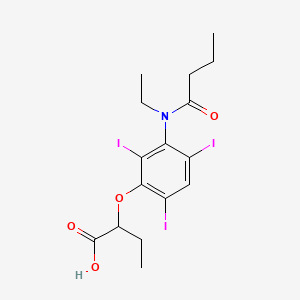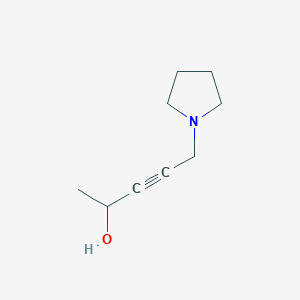
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is an organic compound with the molecular formula C9H15NO It is a derivative of 3-pentyn-2-ol, where a pyrrolidinyl group is attached to the fifth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- typically involves the reaction of 3-pentyn-2-ol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-pentyn-2-ol is replaced by the pyrrolidinyl group. This reaction can be catalyzed by acids or bases to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the pentynyl group to a double or single bond, resulting in alkenes or alkanes.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentyn-2-ol: The parent compound without the pyrrolidinyl group.
5-(1-Pyrrolidinyl)-3-pentyn-1-ol: A similar compound with the pyrrolidinyl group attached to a different carbon atom.
2-Phenyl-5-(1-pyrrolidinyl)-3-pentyn-2-ol: A derivative with a phenyl group.
Uniqueness
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is unique due to the specific positioning of the pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
24642-57-7 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
5-pyrrolidin-1-ylpent-3-yn-2-ol |
InChI |
InChI=1S/C9H15NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
KTTFGJDKIXTHDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CCN1CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



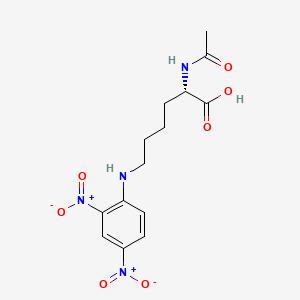
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)



